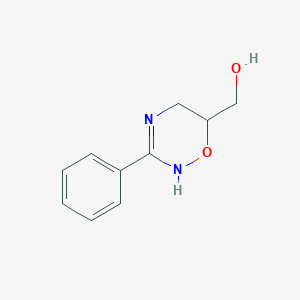
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol It is characterized by the presence of a 1,2,4-oxadiazine ring fused with a phenyl group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde to yield the desired oxadiazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazine ring can be reduced under hydrogenation conditions to yield a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)formaldehyde or (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)carboxylic acid .
Applications De Recherche Scientifique
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and antiviral agent.
Mécanisme D'action
The mechanism of action of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antiviral effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of key cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)ethanol: Similar structure with an ethanol moiety instead of methanol.
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)amine: Contains an amine group instead of methanol.
(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid: Features an acetic acid group instead of methanol.
Uniqueness
What sets (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methanol moiety allows for specific interactions and modifications that are not possible with other similar compounds .
Propriétés
IUPAC Name |
(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSRARAJZRPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














